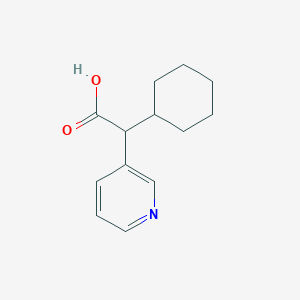
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclohexyl-2-(pyridin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1518459-54-5 . It has a molecular weight of 219.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclohexyl-2-(pyridin-3-yl)acetic acid . The InChI code for this compound is 1S/C13H17NO2/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
“2-Cyclohexyl-2-(pyridin-3-yl)acetic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
1. Structural Stabilization in Derivatives
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid derivatives, like N-protected gabapentin, demonstrate significant structural stabilization through intramolecular hydrogen bonding. This is evident in the compound 2-{1-[(Pyrazin-2-ylformamido)methyl]cyclohexyl}acetic acid, where five- and seven-membered hydrogen-bonded rings stabilize the molecular conformation (Wani et al., 2013).
2. Role in Photocycloaddition Reactions
The compound is also involved in photocycloaddition reactions, as seen in the synthesis of cyclic γ-aminobutyric acid analogs. These reactions play a crucial role in creating various derivative compounds (Petz et al., 2019).
3. Catalysis in Ammoxidation and Oxidation Reactions
Catalysts derived from 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid are highly effective in ammoxidation of alcohols to nitriles and in the aerobic oxidation of alcohols to aldehydes. These catalysts have been found to work efficiently in water and show potential for recycling without significant efficiency loss (Xie et al., 2014).
4. In Crystallography Studies
This compound and its derivatives are utilized in crystallography studies to understand molecular structures and interactions. For instance, in the study of the herbicide triclopyr, the compound's structure was analyzed, focusing on the dihedral angles and hydrogen bonding (Cho et al., 2014).
5. Antimicrobial and Antioxidant Activities
Derivatives of 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid have shown potential in antimicrobial and antioxidant activities. The synthesized compounds in related studies exhibited moderate antifungal activities, suggesting applications in antibacterial and antifungal areas (Rusnac et al., 2020).
6. Synthesis of Complexes with Various Applications
The acid is used in the synthesis of various complexes, like triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, which exhibit different coordination modes and potential for varied applications (Gan & Tang, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclohexyl-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h4,7-10,12H,1-3,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXAKMFDZKNVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


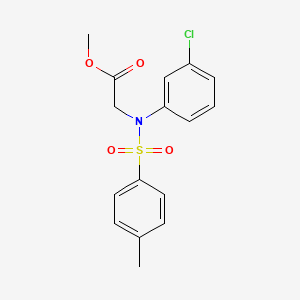
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)
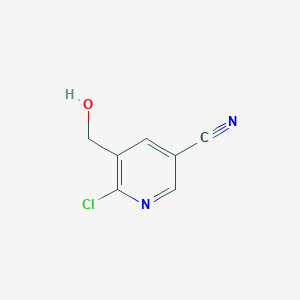
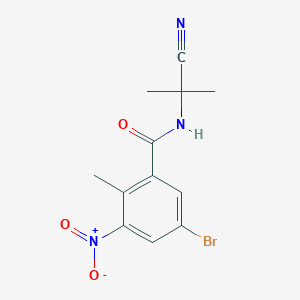

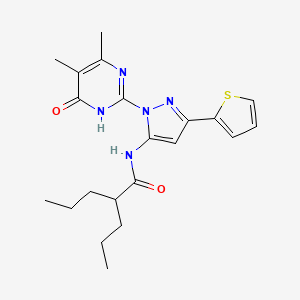
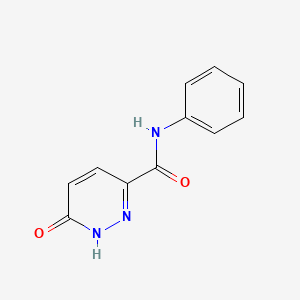
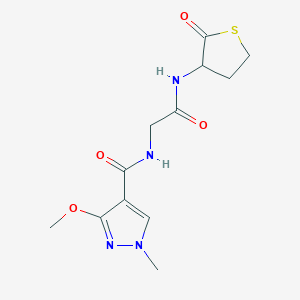
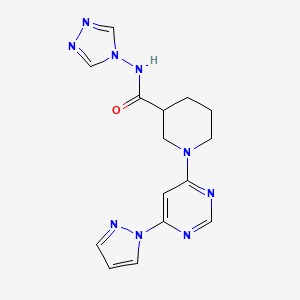
![N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide](/img/structure/B2993014.png)
![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)
![methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2993016.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)